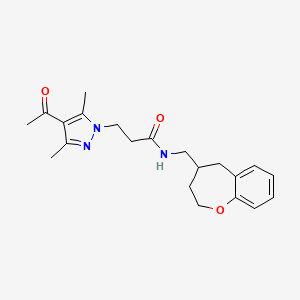
N-(4-chlorophenyl)-N'-3-pyridinylurea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-3-pyridinylurea, commonly known as CPYU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPYU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 268.7 g/mol. This chemical compound has been shown to have a wide range of biological activities and has been used as a tool in various research studies.
Wirkmechanismus
The mechanism of action of CPYU involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. CPYU has been shown to inhibit the activity of tyrosine kinases, which are enzymes that are involved in the growth of cancer cells. CPYU also inhibits the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
CPYU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. CPYU has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, CPYU has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CPYU has several advantages for use in lab experiments. It is a well-characterized chemical compound that is readily available and easy to synthesize. CPYU has also been extensively studied for its biological activities, which make it a useful tool in various research studies. However, there are some limitations to the use of CPYU in lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, CPYU has been shown to have some toxicity, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of CPYU. One potential direction is to further investigate its potential as a treatment for various neurological disorders. CPYU has been shown to have neuroprotective effects, and further studies could investigate its potential as a treatment for diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a treatment for various inflammatory diseases. CPYU has been shown to have anti-inflammatory and antioxidant properties, and further studies could investigate its potential as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could investigate the potential of CPYU as a tool in cancer research, specifically in the development of new cancer therapies.
Synthesemethoden
The synthesis of CPYU involves the reaction of 4-chloroaniline and 3-pyridylisocyanate in the presence of a suitable solvent and a catalyst. The reaction yields CPYU as a white crystalline solid, which is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
CPYU has been used as a tool in various scientific research studies due to its biological activities. It has been shown to inhibit the growth of cancer cells and has been used in studies related to cancer research. CPYU has also been used in studies related to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, CPYU has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSWBUOFHXFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353922 | |
| Record name | 1-(4-chlorophenyl)-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-pyridin-3-ylurea | |
CAS RN |
13208-59-8 | |
| Record name | 1-(4-chlorophenyl)-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)-N'-(3-PYRIDINYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5641530.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)

![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)
![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)


![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)


![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(4-methyl-3-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641612.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641613.png)